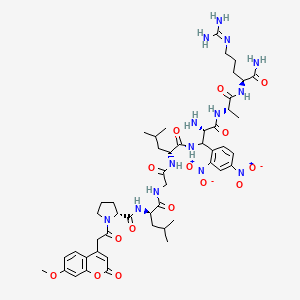

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a synthetic peptide substrate used primarily in the study of matrix metalloproteinases (MMPs). This compound is designed for fluorescence resonance energy transfer (FRET) assays, which are used to monitor enzymatic activity. The peptide sequence includes a 7-methoxycoumarin-4-acetic acid (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher, which are separated by a scissile bond. Upon cleavage by MMPs, the fluorescence intensity increases, allowing for the quantification of enzyme activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the Mca and Dnp groups are introduced. The final product is cleaved from the resin and purified by high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and reproducibility. The use of large-scale HPLC systems allows for the purification of significant quantities of the peptide, meeting the demands of research and commercial applications .

Types of Reactions:

Cleavage by Matrix Metalloproteinases: The primary reaction of interest is the cleavage of the peptide bond between glycine and leucine by MMPs.

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the methionine and cysteine residues if present in similar peptides.

Common Reagents and Conditions:

Cleavage Reactions: Typically performed in buffered solutions at physiological pH (7.4) and temperature (37°C).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and dithiothreitol (DTT) for reduction are commonly used.

Major Products:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The following sections outline the primary applications of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 in scientific research.

Peptide Synthesis

This compound serves as a valuable building block in the synthesis of peptides. It is crucial for developing therapeutic peptides that target specific diseases, enhancing treatment efficacy .

Fluorescent Labeling

The compound's unique structure allows for effective fluorescent labeling in biological assays. This capability enables researchers to track cellular processes and interactions with high precision, making it essential for studies involving live-cell imaging .

Drug Delivery Systems

This compound can be integrated into drug delivery systems to enhance the stability and bioavailability of therapeutic agents. This application is particularly significant in targeted therapies where precise delivery is crucial for efficacy .

Biochemical Assays

It is commonly used in enzyme assays, providing insights into enzyme kinetics and interactions. The compound has been utilized as a substrate for matrix metalloproteinases (MMPs), allowing researchers to study the enzymatic activity associated with various physiological and pathological processes .

Research in Neuroscience

In neuroscience, this compound is explored for its potential role in modulating neuropeptide activity. This research contributes to understanding neurological disorders and developing new therapeutic strategies .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhances treatment efficacy |

| Fluorescent Labeling | Enables tracking of cellular processes | High precision in biological assays |

| Drug Delivery Systems | Improves stability and bioavailability of drugs | Essential for targeted therapies |

| Biochemical Assays | Used as a substrate for enzyme assays | Insights into enzyme kinetics |

| Neuroscience Research | Modulates neuropeptide activity | Advances understanding of neurological disorders |

Case Study 1: Enzyme Activity Assay

In a study examining the inhibition of human recombinant MMP16, this compound was used as a substrate preincubated for four hours. Measurements taken every 15 seconds over a 20-minute period demonstrated its effectiveness in real-time quantification of MMP enzymatic activity, highlighting its utility in drug discovery contexts .

Case Study 2: Targeted Drug Delivery

Research involving matrix metalloproteinase-sensitive nanogels incorporated this compound to enhance drug transport within three-dimensional tumor models. The findings indicated improved interstitial penetration and distribution of therapeutic agents, underscoring the compound's role in advancing cancer treatment strategies .

Wirkmechanismus

The mechanism of action of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 involves its cleavage by MMPs. The peptide serves as a substrate for these enzymes, which recognize and cleave the specific peptide bond between glycine and leucine. This cleavage separates the Mca fluorophore from the Dnp quencher, resulting in an increase in fluorescence intensity. The fluorescence signal can be measured to determine the activity of the MMPs. The molecular targets are the active sites of the MMPs, and the pathways involved include the degradation of extracellular matrix components .

Vergleich Mit ähnlichen Verbindungen

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: Another FRET substrate used for the determination of thimet oligopeptidase activity.

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: A similar peptide used for studying different MMPs.

Uniqueness: Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is unique due to its high specificity for certain MMPs, making it a valuable tool for studying these enzymes in various biological and medical contexts. Its design allows for sensitive and accurate measurement of MMP activity, which is crucial for understanding the role of these enzymes in health and disease .

Biologische Aktivität

Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, commonly referred to as a fluorogenic substrate for matrix metalloproteinases (MMPs), has garnered attention due to its significant biological activity in various enzymatic assays. This compound is particularly noted for its role in the study of MMPs, which are critical in tissue remodeling, cell migration, and the processing of signaling molecules. This article delves into the biological activity of this peptide, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a synthetic peptide with the following characteristics:

| Property | Details |

|---|---|

| CAS Number | 140430-53-1 |

| Molecular Weight | 1093.2 g/mol |

| Formula | C49H68N14O15 |

| Sequence | Mca-PLGLX(Dnp)AR-NH2 |

| Solubility | Soluble in DMSO |

| Appearance | Freeze-dried solid |

The compound features a 7-methoxycoumarin (Mca) moiety at the N-terminal and a dinitrophenyl (Dnp) group at the Dap position, which plays a crucial role in its fluorescence properties upon enzymatic cleavage by MMPs .

This compound acts as a substrate for various MMPs, with its cleavage resulting in the release of fluorescence. This property allows for sensitive detection of MMP activity in biological samples. The peptide sequence is specifically designed to be cleaved by MMPs between the Gly-Leu bond, making it an effective tool for measuring enzyme activity .

Enzymatic Assays

Research indicates that this peptide substrate can be effectively used to quantify MMP activity. For instance, studies have shown that it can be utilized in both enzymatic and cell-based assays to evaluate the inhibition of MMP-9 and other related enzymes . The specificity constants for various MMPs have been documented, demonstrating its utility in distinguishing between different metalloproteinases.

Case Studies

- Inhibition of MMP-9 : In a study assessing the inhibition of human MMP-9, this compound was employed as a fluorogenic substrate. The results indicated significant inhibition by several synthesized compounds, highlighting its potential in therapeutic applications against diseases characterized by excessive MMP activity, such as cancer and inflammatory disorders .

- Specificity and Sensitivity : Another study characterized the substrate's specificity for collagenases and tumor necrosis factor converting enzyme (TACE). The findings revealed that modifications to the peptide sequence could enhance its specificity constants significantly, making it a valuable tool for measuring proteolytic activity in various contexts .

Research Findings Summary

The following table summarizes key findings from recent studies involving this compound:

Eigenschaften

IUPAC Name |

(2R)-N-[(2R)-1-[[2-[[(2R)-1-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-(2,4-dinitrophenyl)-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H68N14O15/c1-24(2)17-33(59-47(71)35-10-8-16-61(35)39(65)19-27-20-40(66)78-37-22-29(77-6)12-14-30(27)37)45(69)55-23-38(64)57-34(18-25(3)4)46(70)60-42(31-13-11-28(62(73)74)21-36(31)63(75)76)41(50)48(72)56-26(5)44(68)58-32(43(51)67)9-7-15-54-49(52)53/h11-14,20-22,24-26,32-35,41-42H,7-10,15-19,23,50H2,1-6H3,(H2,51,67)(H,55,69)(H,56,72)(H,57,64)(H,58,68)(H,59,71)(H,60,70)(H4,52,53,54)/t26-,32-,33+,34+,35+,41-,42?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJYDZUSNOGPHT-FSQMBESRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H68N14O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.